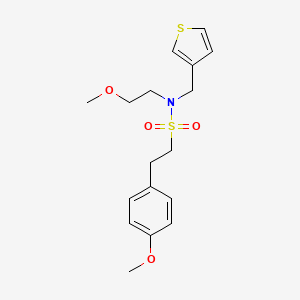
N-(2-methoxyethyl)-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonamide backbone: This can be achieved by reacting ethanesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the methoxyethyl group: This step may involve the alkylation of the sulfonamide with 2-methoxyethyl chloride in the presence of a base.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction.
Incorporation of the thiophen-3-ylmethyl group: This step might involve a coupling reaction using a thiophen-3-ylmethyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
N-(2-methoxyethyl)-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophen-3-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophen-3-ylmethyl group might yield thiophene sulfoxides or sulfones.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antimicrobial agent or in drug development.
Industry: Possible applications in the development of new materials or catalysts.
作用機序
The mechanism of action of N-(2-methoxyethyl)-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
類似化合物との比較
Similar Compounds
N-(2-methoxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide: Lacks the thiophen-3-ylmethyl group.
N-(2-methoxyethyl)-2-(4-methoxyphenyl)-N-methylethanesulfonamide: Contains a methyl group instead of the thiophen-3-ylmethyl group.
Uniqueness
The presence of the thiophen-3-ylmethyl group in N-(2-methoxyethyl)-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide distinguishes it from other similar compounds, potentially imparting unique chemical properties and biological activities.
特性
IUPAC Name |
N-(2-methoxyethyl)-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S2/c1-21-10-9-18(13-16-7-11-23-14-16)24(19,20)12-8-15-3-5-17(22-2)6-4-15/h3-7,11,14H,8-10,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMVORGBZLYVTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)S(=O)(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE](/img/structure/B2418519.png)
![3-benzyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2418522.png)



![3-Tert-butyl-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2418530.png)

![1-[3-(1-Methylpyrazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2418533.png)
![5-bromo-2-chloro-N-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2418535.png)
![3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2418536.png)
![2-(cyclopropylmethoxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2418537.png)



